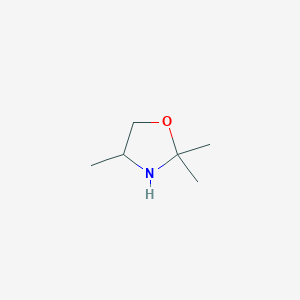
2,2,4-Trimethyloxazilidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyloxazilidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is notable for its stability and versatility, making it a valuable component in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyloxazilidine can be synthesized through several methods. One common approach involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another method includes the use of isobutylaldehyde as a raw material, undergoing aldol condensation and Cannizzaro reactions in the presence of a sodium alcoholate catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyloxazilidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyloxazilidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyloxazilidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it binds to the peptidyl transferase center of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . This mechanism is distinct from other protein synthesis inhibitors, making it a valuable tool in combating antibiotic-resistant bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2,4-Trimethyloxazilidine include other oxazolidines, oxazoles, and thiazoles . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a preferred choice in various applications, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important tool in scientific research and industrial production.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3 |
Clave InChI |
GUDXOFXWLFMJQX-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(N1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
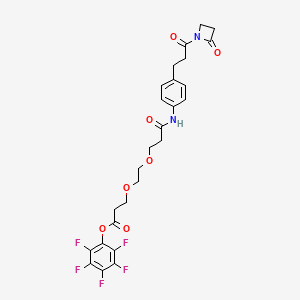
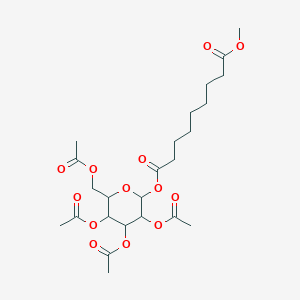
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)



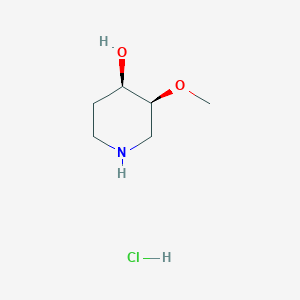
![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
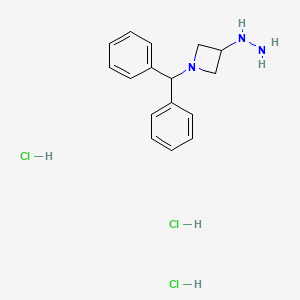
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
